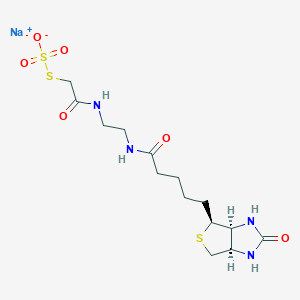
N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines biotin, a vital nutrient, with a sulfothioacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Thioacetamide Addition: The activated biotin is then reacted with thioacetamide under controlled conditions to introduce the sulfothioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process would be optimized for yield and cost-effectiveness, with considerations for environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfothioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfothioacetamide group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified thioacetamide derivatives.
Substitution Products: Various substituted biotin derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has several applications in scientific research:
Biochemistry: Used as a biotinylation reagent for labeling proteins and nucleic acids.
Molecular Biology: Employed in affinity purification techniques to isolate biotinylated molecules.
Medicine: Potential use in drug delivery systems due to its biotin component, which can target biotin receptors on cells.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the capture and detection of biotinylated molecules. The sulfothioacetamide group may also participate in specific chemical reactions, contributing to the compound’s overall functionality.
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated Compounds: Biotin-NHS ester, biotin-PEG derivatives.
Thioacetamide Derivatives: N-(2-Aminoethyl)thioacetamide, N-(2-Sulfothioacetamid)biotinamide.
Uniqueness
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities. This dual functionality allows it to participate in a wider range of biochemical and chemical reactions compared to other biotinylated compounds.
Propiedades
Fórmula molecular |
C14H23N4NaO6S3 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
Clave InChI |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



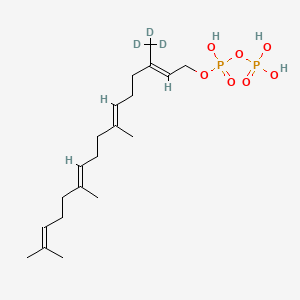

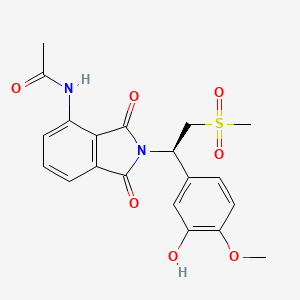
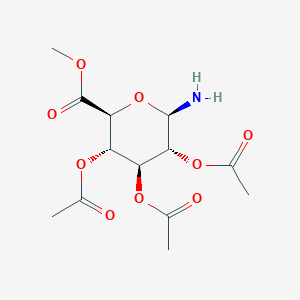
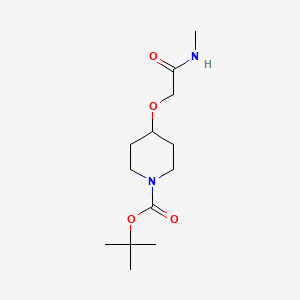

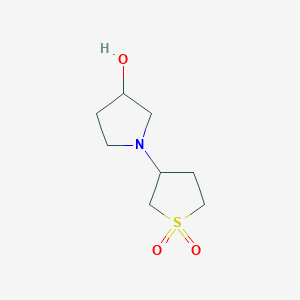
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
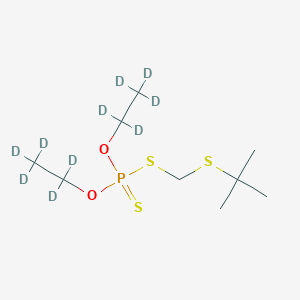

![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)

